molecular formula C19H20N2O4 B354584 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940210-57-1

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354584
CAS No.: 940210-57-1
M. Wt: 340.4g/mol
InChI Key: DHQKECVYJOEHGR-UHFFFAOYSA-N
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Description

“2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid” is a chemical compound with the CAS Number: 940210-57-1 . It has a molecular weight of 340.38 . The IUPAC name for this compound is 2-({4-[(butylamino)carbonyl]anilino}carbonyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20N2O4/c1-2-3-12-20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(24)25/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)(H,24,25) . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 340.38 . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Organic Synthesis and Environmental Applications

  • The chemical fixation of CO2 with aniline derivatives, including compounds structurally related to 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid, has shown promising pathways to synthesize functionalized azole compounds. This process utilizes CO2 as a renewable resource, highlighting an eco-friendly approach to obtain value-added chemicals (Vessally et al., 2017).

Biological Activity and Medicinal Chemistry

  • Studies on the biological activities of carboxylic acids reveal that natural carboxylic acids, including benzoic acid derivatives, possess significant antioxidant, antimicrobial, and cytotoxic activities. These activities suggest that compounds like this compound could have potential applications in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Mechanistic Insights and Chemical Properties

  • The interaction of metals with the electronic systems of biologically important ligands, including benzoic acid derivatives, has been extensively studied. These interactions are crucial for understanding the physicochemical properties of such compounds and their potential biological targets (Lewandowski et al., 2005).

Drug Development and Pharmacokinetics

  • The physiologically-based pharmacokinetic analysis of benzoic acid in various species, including humans, rats, and guinea pigs, provides insights into dietary exposures and interspecies differences. Such analyses are vital for assessing the safety and efficacy of new drugs derived from benzoic acid or its derivatives (Hoffman & Hanneman, 2017).

Novel Drug Synthesis

  • Research on levulinic acid, a key building block from biomass, has highlighted its potential in drug synthesis due to its carbonyl and carboxyl functional groups. This opens avenues for the synthesis of cost-effective and cleaner drugs, indicating that derivatives of this compound could also be explored for similar applications (Zhang et al., 2021).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-[[4-(butylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-3-12-20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(24)25/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQKECVYJOEHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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